molecular formula C12H12N2O2S B2833959 Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate CAS No. 82424-70-2

Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate

Cat. No. B2833959
CAS RN: 82424-70-2
M. Wt: 248.3
InChI Key: AUOXTAKZSPNUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for example, would have a planar structure due to the presence of conjugated double bonds . The other groups attached to the ring would likely have their own distinct orientations depending on their size and the specific configuration of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amino group might be involved in acid-base reactions, while the carboxylate ester group could participate in esterification or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthetic Chemistry Applications

Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate and its derivatives are utilized in the synthesis of constrained heterocyclic γ-amino acids, which are valuable as design mimics of the secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route to orthogonally protected ATCs (Amino(methyl)-1,3-thiazole-5-carboxylic acids) is centered on cross-Claisen condensations, providing a flexible method for the introduction of a wide variety of lateral chains either on the γ-carbon atom or on the thiazole core of the γ-amino acids (L. Mathieu et al., 2015).

Pharmacological Investigations

Novel 2-Amino-4-Methylthiazole analogs have been developed to combat both Gram-positive and Gram-negative bacterial and fungal infections. These thiazole-carboximidamide derivatives exhibit excellent antimicrobial activity, with some analogs displaying potency in the nanomolar range against GlcN-6-P Synthase, suggesting a potential for the development of new antimicrobial agents (A. Omar et al., 2020).

Antitumor Activity

The antitumor potential of 2-(4-Aminophenyl)benzothiazoles, which share a similar core structure with the compound of interest, has been extensively studied. These compounds display potent and selective antitumor activity against various cancer cell lines. Investigations into their mechanism of action suggest a novel mode of action, possibly involving metabolism as a central role in their antitumor effects. These findings underscore the importance of structural analogs of Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate in developing new anticancer therapies (M. Chua et al., 1999).

Corrosion Inhibition

Research has also explored the utility of thiazole derivatives in material science, particularly as corrosion inhibitors for metals. For instance, Pyranpyrazole derivatives have been investigated for their corrosion inhibition properties on mild steel, relevant to industrial applications. Such studies highlight the multifaceted applications of thiazole derivatives beyond pharmacology, extending their usefulness to industrial processes (P. Dohare et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the compound’s structure and properties. Without specific information about this compound or its intended use, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many organic compounds are flammable, and some can be harmful or toxic if ingested or inhaled . Without specific information about this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on a compound like this would likely depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-3-5-8(6-4-7)10-9(13)11(17-14-10)12(15)16-2/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOXTAKZSPNUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.